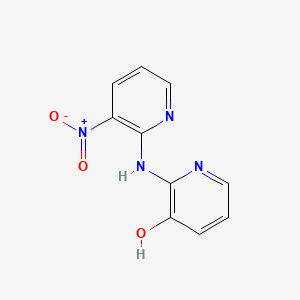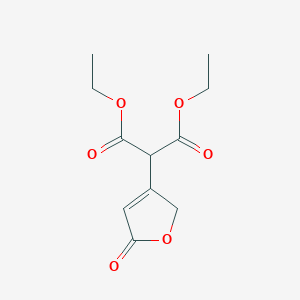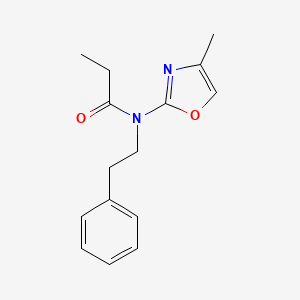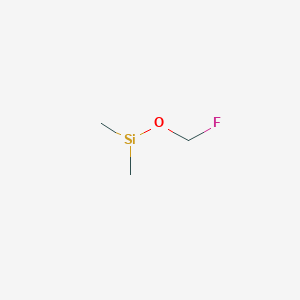
CID 78063316
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Fluoromethoxy)(dimethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and a fluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Fluoromethoxy)(dimethyl)silane typically involves the reaction of dimethylchlorosilane with fluoromethanol in the presence of a base. The reaction proceeds as follows:
(CH3)2SiCl+CH3OF→(CH3)2SiOCH3F+HCl
This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods
On an industrial scale, the production of (Fluoromethoxy)(dimethyl)silane involves the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including (Fluoromethoxy)(dimethyl)silane.
Analyse Chemischer Reaktionen
Types of Reactions
(Fluoromethoxy)(dimethyl)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The fluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydrosilanes like triethylsilane or phenylsilane can be used as reducing agents.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different alkyl or aryl groups.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(Fluoromethoxy)(dimethyl)silane has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of (Fluoromethoxy)(dimethyl)silane involves its ability to act as a hydride donor or acceptor in various chemical reactions. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylchlorosilane: Similar in structure but lacks the fluoromethoxy group.
Trimethylsilane: Contains three methyl groups instead of two methyl and one fluoromethoxy group.
Fluoromethylsilane: Contains a fluoromethyl group instead of a fluoromethoxy group.
Uniqueness
(Fluoromethoxy)(dimethyl)silane is unique due to the presence of the fluoromethoxy group, which imparts distinct chemical properties such as increased reactivity and stability in certain reactions. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C3H8FOSi |
|---|---|
Molekulargewicht |
107.18 g/mol |
InChI |
InChI=1S/C3H8FOSi/c1-6(2)5-3-4/h3H2,1-2H3 |
InChI-Schlüssel |
SFBKPMOPEBMUMV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)OCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


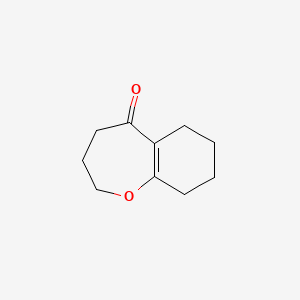

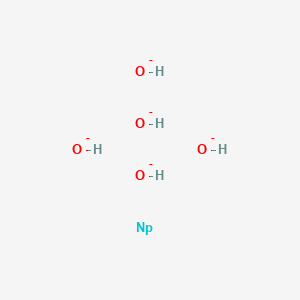
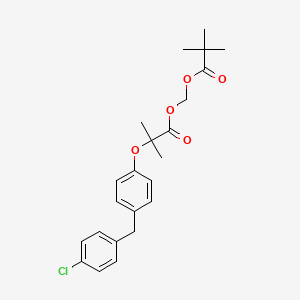

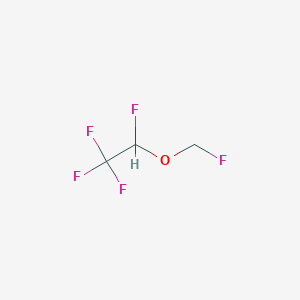
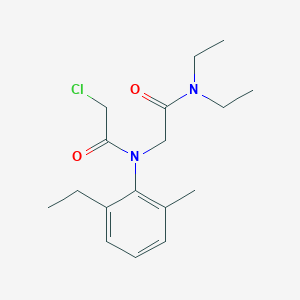
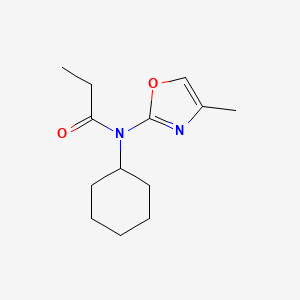
![[(tert-Butylperoxy)(ethoxy)methyl]benzene](/img/structure/B14632706.png)
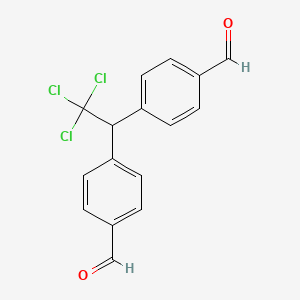
![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
